Fluthiacet-methyl

Catalog No.
S576928
CAS No.
117337-19-6
M.F
C15H15ClFN3O3S2
M. Wt
403.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluthiacet-methyl

CAS Number

117337-19-6

Product Name

Fluthiacet-methyl

IUPAC Name

methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate

Molecular Formula

C15H15ClFN3O3S2

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3

InChI Key

ZCNQYNHDVRPZIH-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl

Solubility

In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C.
In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C.

Canonical SMILES

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl

Mode of Action

Fluthiacet-methyl is primarily studied for its herbicidal properties. Research suggests it disrupts a specific enzyme in plants called acetolactate synthase (ALS) []. This enzyme plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development []. By inhibiting ALS, fluthiacet-methyl disrupts this vital process, ultimately leading to plant death [].

Target Weeds and Efficacy

Several studies have investigated the effectiveness of fluthiacet-methyl against various weed species. It has shown particular efficacy in controlling broadleaf weeds, including velvetleaf, common lambsquarters, and kochia []. However, research also indicates that its effectiveness can vary depending on the weed species, their growth stage at application, and environmental factors [, ].

Resistance Management

The emergence of herbicide resistance in weeds is a growing concern in agriculture. Research plays a crucial role in developing strategies to manage resistance to fluthiacet-methyl and other herbicides. Studies have explored using fluthiacet-methyl in combination with other herbicides or implementing integrated weed management practices to slow down the development of resistance [].

Environmental Impact

As with any agricultural chemical, the potential environmental impact of fluthiacet-methyl is a crucial area of scientific research. Studies have investigated its persistence in soil and water, potential effects on non-target organisms, and its overall environmental fate []. These studies inform regulatory decisions and guide best practices for its use in agriculture.

Future Research Directions

Research on fluthiacet-methyl is ongoing, with several areas of potential exploration. This includes:

  • Developing new formulations or application methods to improve its efficacy and selectivity.
  • Investigating its potential interactions with other agricultural chemicals and environmental factors.
  • Understanding the mechanisms of resistance development in weeds and developing strategies to mitigate it.

Fluthiacet-methyl is a selective herbicide belonging to the chemical class of imines, specifically characterized as a methyl ester derived from fluthiacet. Its chemical formula is C15H15ClFN3O3S2C_{15}H_{15}ClFN_{3}O_{3}S_{2} and it is known for its efficacy in controlling a variety of broadleaf weeds and certain grasses in various crops, particularly in soybean and corn fields. The compound acts primarily by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .

  • Toxicity: The U.S. Environmental Protection Agency (EPA) classifies fluthiacet-methyl and its formulated product (Action Herbicide) in Toxicity Category III (CAUTION) based on acute dermal studies [].
  • Environmental Impact: While considered moderately toxic to some aquatic organisms [], fluthiacet-methyl exhibits low potential for bioaccumulation [].
, primarily involving its functional groups. The most notable reaction is its formation through the condensation of fluthiacet with methanol. This reaction can be represented as follows:

Fluthiacet+MethanolFluthiacet methyl+Water\text{Fluthiacet}+\text{Methanol}\rightarrow \text{Fluthiacet methyl}+\text{Water}

In agricultural applications, fluthiacet-methyl interacts with plant tissues leading to rapid necrosis and chlorosis upon absorption. The compound's mode of action involves disrupting metabolic pathways essential for plant growth .

The synthesis of fluthiacet-methyl can be achieved through various methods, including:

  • Condensation Reaction: The primary method involves the condensation of 2-chloro-4-fluoro-5-aminobenzenethioacetate with tetrahydro-1,3,4-thiadiazolo[3,4-alpha]pyridazine-1,3-diketone in the presence of an acid catalyst .
  • Alternative Routes: Other synthetic routes have been explored that modify the starting materials or conditions to enhance yield and reduce by-products. For example, using dithiocarbonic anhydride instead of thiophosgene has been suggested to improve safety and efficiency during synthesis .

Fluthiacet-methyl is primarily used as a herbicide in agricultural practices. Its applications include:

  • Crop Protection: Effective against a wide range of broadleaf weeds and grasses.
  • Pre-emergent and Post-emergent Use: Can be applied before or after the emergence of crops.
  • Compatibility: Often used in tank mixes with other herbicides to broaden the spectrum of weed control .

Interaction studies on fluthiacet-methyl have shown that it can affect various non-target organisms within the ecosystem. Its acute toxicity values indicate low toxicity to fish (LC50 = 0.043 mg/L) and algae (LC50 = 0.00251 mg/L), suggesting that while it is effective against target weeds, care must be taken to minimize environmental impact . Additionally, studies have indicated that fluthiacet-methyl does not bioaccumulate significantly in aquatic organisms .

Several compounds share structural or functional similarities with fluthiacet-methyl. Here are some notable examples:

Compound NameChemical FormulaUnique Features
FluthiacetC₁₄H₁₃ClFN₃O₃SParent compound; lacks methyl ester functionality
Halosulfuron-methylC₁₄H₁₄ClN₄O₄SSulfonylurea herbicide; different mode of action
ImazethapyrC₁₈H₁₈N₄O₅SImidazolinone herbicide; inhibits ALS similarly
PyrasulfotoleC₁₂H₁₂F₂N₂O₄SSelective for certain grass species; different structure

Fluthiacet-methyl stands out due to its specific mechanism targeting acetolactate synthase, making it effective against a unique spectrum of weeds compared to other herbicides . Its rapid action and relatively low toxicity to non-target species further enhance its utility in integrated pest management strategies.

Physical Description

White solid; [Merck Index]

Color/Form

White powder
Ivory powde

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Exact Mass

403.0227396 g/mol

Monoisotopic Mass

403.0227396 g/mol

Heavy Atom Count

25

Density

0.43 (bulk at 20 °C)

LogP

3.77 (LogP)
log Kow = 3.77

Odor

Odorless

Melting Point

104.6 °C

UNII

7C989JK2XB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

117337-19-6

Metabolism Metabolites

...Fluthiacet-methyl was absorbed rapidly at both the low and high dose for both male and female rats. Repeated oral dosing had no effect on extent of absorption. Tissue levels of 14C-fluthiacet-methyl derived radioactivity in the single and repeated low dose groups did not exceed 0.018 ppm for any tissue. At the single high dose, female rats showed higher levels of 14C-fluthiacet-methyl derived radioactivity in tissues than males except for muscle, brain, fat and plasma. Excretion in males was predominantly in feces for all dose groups, with between 67-87% of administered radioactivity excreted by this route. In females, the percentage of administered radioactivity in urine across all dose groups (40-48%) was approximately equivalent to the percent excreted in feces (39-52%). The greater fecal excretion in males was based on a greater percentage excretion in bile for males (37%) vs. females (19%).

Wikipedia

Fluthiacet-methyl

Methods of Manufacturing

Fluthiacet-methyl is produced by reaction of 1-[(2-fluoro-4-chloro-5-thiomethylacetate)phenylthiocarbamoyl]-2-methoxycarbonylhexahydropyridazine with methanolic potassium hydroxide, followed by treatment with trichloromethyl chloroformate.

General Manufacturing Information

Preparation:M. Yamaguchi et al., EP 273417; eidem, US 4906279 (1988,1990 both to Kumiai Chem Ind)
Fluthiacet-methyl, which inhibits protoporphyrinogen oxidase, is a selective contact herbicide used post--emergence for the control of broad-leaved weeds in maize and soya beans.

Analytic Laboratory Methods

Product and residue analysis by glc with NPD.

Storage Conditions

Keep container tightly closed; store in a cool, dark, dry place.

Stability Shelf Life

In water, DT50 484.8 days (pH 5), 17.7 days (pH 7), 0.2 days (pH 9). In light, DT50 4.92 days.

Dates

Modify: 2023-08-15

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